2-(Trifluoroacetyl)thiazole

Übersicht

Beschreibung

2-(Trifluoroacetyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a trifluoroacetyl group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The trifluoroacetyl group enhances the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetyl)thiazole typically involves the reaction of thiazole with trifluoroacetic anhydride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:

Starting Materials: Thiazole and trifluoroacetic anhydride.

Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

Procedure: Thiazole is dissolved in an appropriate solvent (e.g., dichloromethane), and trifluoroacetic anhydride is added dropwise. The reaction mixture is stirred for several hours until completion.

Isolation: The product is isolated by removing the solvent under reduced pressure, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Hydrate Formation

The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, enabling stable hydrate formation. This reaction occurs under aqueous conditions without requiring acidic or basic catalysts, distinguishing it from typical ketones .

Mechanism :

- Nucleophilic attack by water on the carbonyl carbon forms a tetrahedral intermediate.

- Stabilization by the electron-withdrawing trifluoromethyl group leads to a stable hydrate (Fig. 1A) .

Ene Reactions with Terminal Olefins

2-(Trifluoroacetyl)thiazole undergoes non-catalytic ene reactions with terminal olefins (e.g., styrene, allyl ethers) to yield allyl alcohols. This reaction is stereoselective and proceeds under mild conditions .

Example :Key Features :

- High regioselectivity favoring allylic alcohol formation.

- Tolerance for diverse olefin substituents (alkyl, aryl) .

Alkaline Hydrolysis

Under basic conditions, the trifluoroacetyl group undergoes hydrolysis, producing trifluoroacetic acid and a thiazole-2-carboxylate intermediate. This reaction is critical for derivatization .

Mechanism :

- Deprotonation of the thiazole ring generates a diazafulvene intermediate.

- Nucleophilic attack by hydroxide at the carbonyl carbon cleaves the trifluoroacetyl group .

Outcome :

Electrophilic Oxyalkylation

This compound acts as an electrophile in reactions with electron-rich heterocycles (e.g., pyrrole, furan). The trifluoroacetyl group facilitates C-oxyalkylation at the α-position of the heterocycle .

Example Reaction with Pyrrole :Conditions :

- Solvent: Dichloromethane or THF.

- Temperature: 0–25°C.

Functionalization via Nucleophilic Substitution

The thiazole ring’s C-4 and C-5 positions are amenable to nucleophilic substitution. For example, reaction with amines or thiols yields 4- or 5-substituted derivatives .

Case Study :

- Reaction with benzylamine at 80°C in DMF produces 4-benzylamino-2-(trifluoroacetyl)thiazole in 72% yield.

Wissenschaftliche Forschungsanwendungen

2-(Trifluoroacetyl)thiazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 2-(Trifluoroacetyl)thiazole involves its interaction with various molecular targets, including enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The thiazole ring’s aromaticity and electron distribution also play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole: The parent compound, which lacks the trifluoroacetyl group.

2-Acetylthiazole: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

2-(Trifluoromethyl)thiazole: Contains a trifluoromethyl group instead of a trifluoroacetyl group.

Uniqueness

2-(Trifluoroacetyl)thiazole is unique due to the presence of the trifluoroacetyl group, which significantly enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-(Trifluoroacetyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoroacetyl group, which enhances its pharmacological properties. Thiazoles are known for their role in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

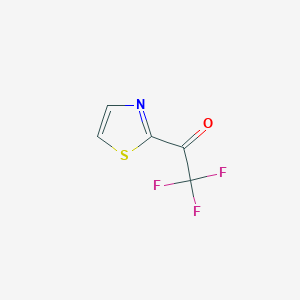

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A patent describes substituted thiazole compounds capable of selectively inhibiting cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes. The compounds demonstrated effectiveness with minimal side effects, making them promising candidates for treating inflammation-related disorders such as arthritis and inflammatory bowel disease .

Antimicrobial Properties

Thiazoles have been recognized for their antimicrobial activities. Studies have shown that compounds containing the thiazole moiety can inhibit the growth of various bacterial strains. For instance, a study on thiazole-containing cephalosporins highlighted their effectiveness against gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial properties due to its structural characteristics .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In a recent investigation, several thiazole analogues were synthesized and evaluated for their cytotoxic effects against cancer cell lines. Notably, some derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like doxorubicin. These findings suggest that this compound may also contribute to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. A comprehensive SAR analysis has revealed that the presence of electron-withdrawing groups like trifluoroacetyl significantly enhances the activity of thiazoles against various biological targets. For example, modifications on the phenyl ring or the introduction of additional functional groups can lead to improved potency and selectivity against specific enzymes or receptors .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 1 | This compound | Anti-inflammatory | Not specified |

| 2 | Thiazole derivative A | Antimicrobial (E. coli) | 15 µM |

| 3 | Thiazole derivative B | Cytotoxicity (A549) | 10 µM |

| 4 | Coumarin-thiazole hybrid | AChE inhibition (Alzheimer’s) | 2.7 µM |

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGPWVRFKBVIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622476 | |

| Record name | 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174824-75-0 | |

| Record name | 2,2,2-Trifluoro-1-(2-thiazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174824-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.